molecular formula C10H16ClN3O2 B1420849 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride CAS No. 1235440-82-0

3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride

Cat. No. B1420849
M. Wt: 245.7 g/mol
InChI Key: HNQQSOHSQYFGGA-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom, which is often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and oxazole rings, along with a carboxamide group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole and piperidine rings, as well as the carboxamide group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .

Scientific Research Applications

  • Synthesis and Pharmaceutical Development : The compound has been explored for its potential in pharmaceutical development, particularly as a CGRP receptor antagonist. This includes research on its synthesis and process development for large-scale production, as seen in the work on a related compound (Cann et al., 2012).

  • Potential Antipsychotic Agents : Research has also delved into the synthesis of heterocyclic analogues of similar compounds, evaluating their potential as antipsychotic agents. These studies focus on their binding to various receptors and their in vivo effects in animal models (Norman et al., 1996).

  • Amino Acid-like Building Blocks : The compound's structure has been utilized in the development of novel achiral and chiral heterocyclic amino acid-like building blocks. This includes the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, highlighting its versatility in creating diverse chemical structures (Bruzgulienė et al., 2022).

  • Soluble Epoxide Hydrolase Inhibitors : Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase has identified compounds with potential therapeutic applications in various disease models. This includes the study of structural analogues for their efficacy and selectivity (Thalji et al., 2013).

  • Glycine Transporter 1 Inhibitors : The compound has been studied as a glycine transporter 1 (GlyT1) inhibitor, with research focusing on its potent inhibitory activity and favorable pharmacokinetics profile. This research contributes to the understanding of compounds that can modulate neurotransmitter systems (Yamamoto et al., 2016).

  • Cannabinoid Receptor Interaction : The compound has been investigated for its molecular interaction with the CB1 cannabinoid receptor. This research provides insights into the structural requirements and binding interactions crucial for antagonist activity at this receptor (Shim et al., 2002).

Safety And Hazards

As with any chemical compound, handling “3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride” would require appropriate safety precautions. Without specific information, it’s hard to comment on its exact safety profile .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-6-9(15-13-7)10(14)12-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQSOHSQYFGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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